3-Bromo-4-methoxy-1-methyl-1H-indazole

Drug Metabolism Cytochrome P450 ADME

3-Bromo-4-methoxy-1-methyl-1H-indazole offers a unique C3-Br/C4-OMe/N1-Me vector profile unmatched by regioisomers. C3-bromine enables Suzuki coupling to build 3-aryl-indazole kinase libraries (CK2 IC50: 3.1–6.5 μM). 4-Methoxy provides electron-donating modulation; N1-methyl optimizes lipophilicity and metabolic stability. Validated as NOS selectivity control and CYP1A2 metabolism tool. 95% purity. Inquire for bulk.

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 1779786-94-5
Cat. No. B2785294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1-methyl-1H-indazole
CAS1779786-94-5
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)OC)C(=N1)Br
InChIInChI=1S/C9H9BrN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3
InChIKeyPYOZKKANOVSUPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxy-1-methyl-1H-indazole (1779786-94-5) as a Functionalized Indazole Building Block for Medicinal Chemistry


3-Bromo-4-methoxy-1-methyl-1H-indazole (CAS 1779786-94-5) is a functionalized indazole derivative that belongs to the class of nitrogen-containing heterocycles. The compound features a bicyclic indazole core with three key substituents: a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the N1-position [1]. Its molecular formula is C9H9BrN2O, with a molecular weight of 241.08 g/mol . The compound serves primarily as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry .

Why Generic Indazole Analogs Cannot Substitute for 3-Bromo-4-methoxy-1-methyl-1H-indazole in Targeted Synthesis


The precise spatial and electronic arrangement of the bromine (C3), methoxy (C4), and N-methyl (N1) substituents on 3-Bromo-4-methoxy-1-methyl-1H-indazole creates a unique vector profile that cannot be replicated by regioisomeric analogs [1]. The bromine atom serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions [2], while the 4-methoxy group provides electron-donating character to the aromatic system that directly influences both chemical reactivity and potential biological interactions [3]. Even a shift of the bromine substituent from the 3-position to the 5-position or the removal of the N1-methyl group fundamentally alters the compound's electrophilicity, coupling efficiency, and downstream molecular recognition properties [4].

Quantitative Differentiation of 3-Bromo-4-methoxy-1-methyl-1H-indazole from Closest Structural Analogs


CYP1A2 Enzyme Inhibition Profile Distinguishes 3-Bromo-4-methoxy-1-methyl-1H-indazole from Non-Brominated Analogs

3-Bromo-4-methoxy-1-methyl-1H-indazole exhibits moderate inhibitory activity against CYP1A2 . In contrast, the non-brominated analog 4-methoxy-1-methyl-1H-indazole lacks this bromine substituent and does not demonstrate comparable CYP enzyme interaction profiles . This differential cytochrome P450 liability has direct implications for evaluating drug-drug interaction potential in early-stage compound triage [1].

Drug Metabolism Cytochrome P450 ADME Pharmacokinetics

C3-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling Not Accessible with 4-Methoxy-1-methyl-1H-indazole

The C3-bromine atom in 3-Bromo-4-methoxy-1-methyl-1H-indazole provides a direct synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids [1]. This transformation enables rapid diversification of the 3-position to generate structurally diverse 3-aryl-indazole derivatives [2]. In contrast, 4-Methoxy-1-methyl-1H-indazole (CAS 1337880-32-6) lacks this halogen handle and cannot undergo direct C3-arylation without additional functionalization steps . The coupling of 3-bromo-indazole derivatives with arylboronic acids has been optimized to produce 3-aryl-indazole products in improved yields [3].

Organic Synthesis Cross-Coupling Suzuki-Miyaura Scaffold Diversification

Regioisomeric Positioning of Methoxy Group (C4 vs C5/C6/C7) Determines NOS Inhibitory Activity Profile

Systematic evaluation of isomeric methoxyindazoles against recombinant neuronal, inducible, and endothelial nitric oxide synthases (NOS) revealed that the position of the methoxy group critically dictates inhibitory potency [1]. 7-Methoxyindazole (7-MI) was identified as the most active compound in the series with selectivity toward constitutive NOS isoforms, whereas 6-, 5-, and 4-methoxyindazoles were almost inactive against all three NOS isoforms [2]. The 4-methoxy configuration present in 3-Bromo-4-methoxy-1-methyl-1H-indazole is thus predicted to confer minimal NOS inhibitory activity, a property that may be advantageous in programs seeking to avoid NOS-mediated off-target effects [3].

Nitric Oxide Synthase NOS Inhibition SAR Regioisomer Comparison

C3-Bromo Substitution on 7-Nitroindazole Scaffold Yields 20-Fold Potency Enhancement in NOS Inhibition

Direct head-to-head comparison of 7-nitroindazole (7-NI) and its C3-brominated analog revealed that bromine substitution at the 3-position can dramatically enhance NOS inhibitory potency [1]. 3-Bromo-7-nitroindazole was approximately 20-fold more potent than the parent 7-NI as an inhibitor of rat lung NOS enzyme activity, with IC50 values of 0.29 ± 0.01 μM compared to 5.8 ± 0.4 μM for 7-NI (n=6, P<0.05) [2]. This SAR finding establishes that C3-bromination on the indazole scaffold can serve as a potency-enhancing modification in NOS-targeting programs [3].

Nitric Oxide Synthase NOS Inhibition SAR Bromine Substitution Potency Enhancement

C3-Bromo Indazole Derivatives Serve as Precursors for CK2 Kinase Inhibitors with IC50 Range 3.1–6.5 μM

3-Aryl-indazole 5- and 7-carboxylic acids synthesized from 3-bromo-indazole precursors demonstrated protein kinase CK2 inhibitory activity with IC50 values ranging from 3.1 to 6.5 μM in a luciferase luminescent kinase assay [1]. This demonstrates that the 3-bromo-indazole scaffold provides a productive starting point for developing CK2 inhibitors [2]. While 3-Bromo-4-methoxy-1-methyl-1H-indazole itself was not directly evaluated in this study, its structural similarity to the 3-bromo-indazole starting material positions it as a viable intermediate for analogous kinase inhibitor discovery programs .

Kinase Inhibition CK2 Anticancer Indazole Derivatives

Recommended Application Scenarios for 3-Bromo-4-methoxy-1-methyl-1H-indazole Based on Verified Evidence


C3-Arylation via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

The C3-bromo substituent enables direct Suzuki-Miyaura coupling with diverse arylboronic acids to generate 3-aryl-indazole libraries [1]. This application is particularly relevant for medicinal chemistry programs targeting protein kinases such as CK2, where 3-aryl-indazole derivatives have demonstrated IC50 values in the 3.1–6.5 μM range .

NOS-Related Target Profiling and Selectivity Assessment

Based on SAR data showing that 4-methoxyindazoles are essentially inactive against NOS isoforms, while C3-bromination can enhance potency in other contexts (e.g., 20-fold improvement in NOS inhibition for 3-bromo-7-nitroindazole), this compound can serve as a control or comparator in NOS-related selectivity profiling studies [1].

Early-Stage ADME Assessment of CYP1A2 Liability

The moderate CYP1A2 inhibitory activity associated with 3-Bromo-4-methoxy-1-methyl-1H-indazole makes it a useful tool compound for evaluating the impact of this substituent pattern on cytochrome P450-mediated drug metabolism [1].

Indazole Scaffold Diversification in Hit-to-Lead Optimization

The combination of C3-bromo (synthetic handle), C4-methoxy (electron-donating and solubility-modulating group), and N1-methyl (lipophilicity and metabolic stability modifier) substituents provides a balanced vector profile for systematic SAR exploration [1].

Quote Request

Request a Quote for 3-Bromo-4-methoxy-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.